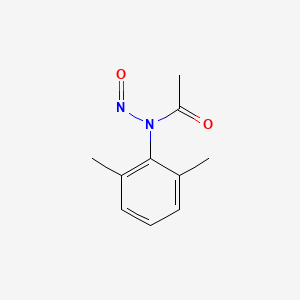![molecular formula C12H16F3NO B13999179 N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine CAS No. 65754-13-4](/img/structure/B13999179.png)
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group, a tert-butyl group, and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine typically involves multiple steps. One common approach is the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The final step involves the formation of the hydroxylamine functional group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-Methyl-5-(trifluoromethyl)phenyl]-2-propenamide: Another compound with a trifluoromethyl group, used in similar applications.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]: A benzanilide derivative with similar functional groups.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]: A trifluoromethylbenzene derivative with comparable properties.
Uniqueness
N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is unique due to the combination of its trifluoromethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
65754-13-4 |
|---|---|
Molekularformel |
C12H16F3NO |
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
N-tert-butyl-N-[2-methyl-5-(trifluoromethyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H16F3NO/c1-8-5-6-9(12(13,14)15)7-10(8)16(17)11(2,3)4/h5-7,17H,1-4H3 |
InChI-Schlüssel |
JYWQHQRRMWGTNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)

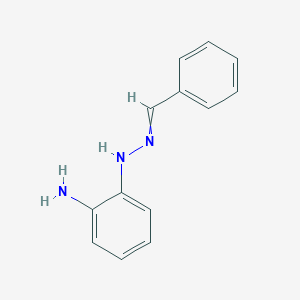
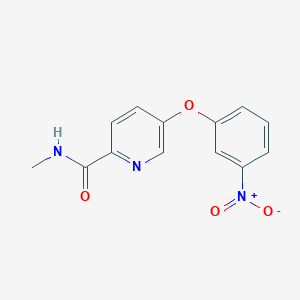

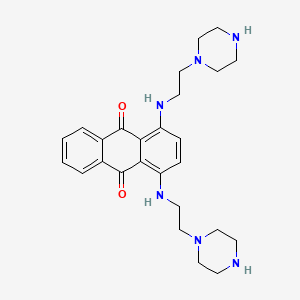
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)

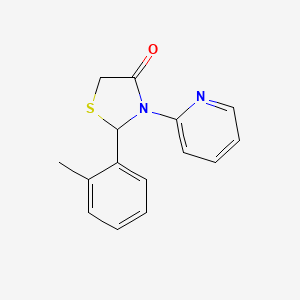
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)
![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)
